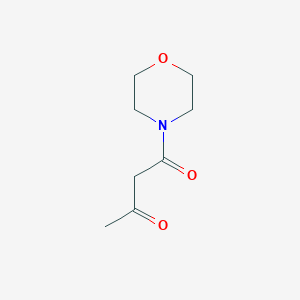

N-Acetoacetylmorpholine

Description

Significance of N-Acetoacetylmorpholine as a Precursor in Synthetic Chemistry

This compound (4-(1,3-Dioxobutyl)morpholine) is a versatile precursor in synthetic chemistry, primarily due to the reactivity of its acetoacetyl group. smolecule.com This functional group provides multiple reactive sites, allowing the molecule to participate in a variety of chemical transformations to build more complex molecular structures. smolecule.com

The synthesis of this compound itself is typically achieved through the reaction of morpholine (B109124) with a derivative of acetoacetic acid, such as diketene (B1670635) or acetoacetic acid methyl ester. smolecule.combiomedress.com One patented method involves reacting morpholine with diketene in a solvent like toluene (B28343). smolecule.com

Once synthesized, this compound serves as a valuable intermediate. Its chemical utility stems from its ability to undergo several key reactions:

Michael Addition Reactions: The compound can act as a nucleophile and add to α,β-unsaturated carbonyl compounds, a process that forges new carbon-carbon bonds essential for constructing larger molecular frameworks. smolecule.com

Condensation Reactions: It readily undergoes condensation with various aldehydes and ketones, leading to the formation of more intricate and diverse chemical structures. smolecule.com

Hydrolysis: Under either acidic or basic conditions, this compound can be hydrolyzed to break it down into its constituent parts: morpholine and acetoacetic acid. smolecule.com

Synthesis of Heterocyclic Compounds: It is a key starting material for synthesizing various heterocyclic compounds, which are central to many areas of chemical and pharmaceutical science. smolecule.com

Targeted Nucleophilic Reactions: Research has shown its utility as a carbon-centered nucleophile that can react with specific biological targets, such as cysteine sulfenic acid, demonstrating its potential in the rational design of targeted molecules. rsc.org

Table 1: Key Reactions of this compound

| Reaction Type | Description | Significance in Synthesis |

|---|---|---|

| Michael Addition | Acts as a nucleophile, adding to α,β-unsaturated carbonyls. smolecule.com | Forms new carbon-carbon bonds, enabling chain extension and molecular elaboration. smolecule.com |

| Condensation | Reacts with aldehydes and ketones. smolecule.com | Leads to the creation of more complex and diverse molecular architectures. smolecule.com |

| Hydrolysis | Breaks down into morpholine and acetoacetic acid under acidic or basic conditions. smolecule.com | Can be used as a protecting group strategy or to release the parent amine. smolecule.com |

Role of the Morpholine Scaffold in Chemical Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry. nih.govjchemrev.com It is often classified as a "privileged structure" because its incorporation into molecules can confer advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se The facile synthetic routes to introduce the morpholine moiety make it a readily accessible and versatile building block for drug design. nih.govsci-hub.se

The significance of the morpholine scaffold stems from several key attributes:

Biological Activity: Appropriately substituted morpholine rings are associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibiotic, and anticoagulant effects. nih.govresearchgate.netsci-hub.se

Metabolic Stability: The morpholine nucleus can improve the metabolic stability of a drug, leading to a better pharmacokinetic profile. researchgate.net

Molecular Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to bind effectively to biological targets like enzymes and receptors. nih.govresearchgate.net This makes it an integral component of the pharmacophore for many enzyme inhibitors. nih.gov

The utility of the morpholine scaffold is evident in the large number of approved pharmaceuticals that contain this heterocyclic motif. nih.govresearchgate.net

Table 2: Examples of Marketed Drugs Containing the Morpholine Scaffold

| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |

|---|---|---|

| Linezolid | Antibiotic | The morpholine ring is crucial for binding to the bacterial ribosome, inhibiting protein synthesis. biosynce.com |

| Gefitinib | Anticancer | Acts as an inhibitor of the epidermal growth factor receptor (EGFR), blocking a key signaling pathway in cancer cells. sci-hub.se |

| Rivaroxaban | Anticoagulant | The morpholine moiety is part of the pharmacophore responsible for its activity. researchgate.net |

| Phendimetrazine | Anorectic (Appetite Suppressant) | A psychotropic drug where the morpholine ring is a key structural feature. sci-hub.se |

| Moclobemide | Antidepressant | Used in the treatment of depression and anxiety. sci-hub.se |

Historical Context of Acetoacetyl Amide Research

The study of acetoacetyl amides has a history that dates back to the early 20th century, closely tied to the development of industrial organic chemistry. The synthesis of acetoacetanilide (B1666496), a prominent member of this class, was known through the reaction of diketene with aniline (B41778) in the presence of an inert, volatile solvent. google.com

A significant development in this field was documented in a 1939 patent, which described a process for producing acetoacetyl amides by reacting diketene with various amines, including morpholine to produce this compound. google.com A key innovation of this process was the use of an aqueous solution or suspension for the reaction. google.com This was a notable departure from previous methods that strictly avoided water due to the tendency of diketene to decompose in its presence. google.com The discovery that the reaction could be successfully and efficiently carried out in water facilitated the preparation of a wider range of acetoacetyl derivatives, including those from water-soluble amines. google.com

Early research focused on refining the synthesis of these compounds. For instance, studies showed that the reaction of diketene with amines is energetic and exothermic, often requiring control of the reaction temperature to prevent the formation of byproducts. biomedress.comgoogle.com

More recent research continues to explore the rich chemistry of the acetoacetyl amide group. For example, the reaction between acetoacetyl groups and isocyanates to form "acetoacetyl formed amides" (AFAs) has been investigated. acs.orgacs.org These unique amides exhibit dynamic properties, such as the ability to undergo transamidation through a proposed "proton-switch" mechanism. acs.orgacs.org This has led to the development of malleable and recyclable cross-linked polymer networks, demonstrating the continuing evolution and application of acetoacetyl chemistry beyond its traditional roles. acs.orgacs.org The first fatty acid amides from natural sources were identified in the 1950s, broadening the scope of amide research. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Morpholine | |

| Acetoacetic acid | |

| Diketene | |

| Acetoacetic acid methyl ester | |

| Toluene | |

| Cysteine sulfenic acid | |

| Linezolid | |

| Gefitinib | |

| Rivaroxaban | |

| Phendimetrazine | |

| Moclobemide | |

| Acetoacetanilide | |

| Aniline | |

| N-palmitoylethanolamine | |

| Anandamide (N-arachidonoylethanolamine) |

Structure

2D Structure

Propriétés

IUPAC Name |

1-morpholin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPILPRSNWEZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168209 | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-54-8 | |

| Record name | Acetoacetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16695-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxobutyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N Acetoacetylmorpholine

Established Synthetic Routes and Optimizations

The synthesis of N-Acetoacetylmorpholine, a β-keto amide, is accomplished through several established chemical routes. These methods primarily involve the acylation of morpholine (B109124) with a suitable acetoacetylating agent. Optimization of these routes often focuses on improving yield, purity, and reaction conditions.

Reaction of Morpholine with Acetoacetic Acid Derivatives

A primary and highly effective method for synthesizing this compound is the direct reaction of morpholine with a reactive derivative of acetoacetic acid. Diketene (B1670635), the dimer of ketene, serves as a potent acetoacetylating agent in this context. The high reactivity of the β-lactone ring in diketene allows for a facile reaction with the secondary amine of morpholine.

The reaction is typically carried out by adding diketene to morpholine, often in a solvent to moderate the exothermic reaction. The nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the diketene, leading to the opening of the lactone ring and the formation of the N-acetoacetyl bond. This method is advantageous due to its atom economy, as no small molecule byproducts are formed.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| Morpholine | Diketene | Toluene (B28343) | 0-10 °C, 1-2 h | High |

| Morpholine | Diketene | Diethyl ether | 0-5 °C, 2 h | Good |

Amidation of Acetoacetic Esters with Secondary Amines

A widely used and versatile method for the preparation of β-keto amides is the amidation of β-keto esters. In the case of this compound, this involves the reaction of an acetoacetic ester, most commonly ethyl acetoacetate (B1235776), with morpholine. This reaction is an example of nucleophilic acyl substitution at the ester carbonyl.

The process generally requires heating the reactants, often without a solvent or in a high-boiling point solvent, to drive the reaction towards the product by removing the alcohol byproduct (ethanol). The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group to form the more stable amide. The reaction is reversible, and removal of the alcohol byproduct is crucial for achieving high yields.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| Morpholine | Ethyl Acetoacetate | None | 120-140 °C, 4-6 h | Moderate to High |

| Morpholine | Ethyl Acetoacetate | Xylene | Reflux, 8 h | Good |

Copper(II)-Mediated Synthesis Approaches

While direct copper(II)-catalyzed synthesis of this compound from morpholine and acetoacetic esters is not extensively documented, copper catalysis is a significant area of research for the formation of related amide bonds. Specifically, copper(II) salts have been employed in the synthesis of α-ketoamides from the reaction of secondary amines with α-keto acids or by the oxidative amidation of methyl ketones. chemrxiv.orgresearchgate.net For instance, copper(II) bromide has been used to catalyze the reaction between acetophenone (B1666503) and morpholine to yield 1-morpholino-2-phenylethane-1,2-dione, an α-ketoamide. researchgate.net

These methodologies suggest the potential for developing copper(II)-mediated routes for β-keto amides. A plausible pathway could involve the formation of a copper-amine complex, which would enhance the nucleophilicity of the amine or a copper-enolate of the β-keto ester, activating it for nucleophilic attack. Such approaches are of interest for potentially milder reaction conditions compared to thermal methods. chemrxiv.org

Catalyst-Assisted Synthesis Protocols (e.g., Acetic Acid, Sodium Acetate)

The amidation of esters with amines can often be facilitated by the use of catalysts. Both acid and base catalysis can play a role in accelerating the formation of this compound from ethyl acetoacetate and morpholine.

Acetic Acid: Weak Brønsted acids like acetic acid can catalyze the N-acylation of amines using esters as the acyl source. nih.gov The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. A proposed mechanism involves a transition state where the acetic acid facilitates proton transfer, thereby lowering the activation energy of the reaction. mdpi.comrhhz.net Catalyst loadings as low as 10 mol% have been shown to be effective in similar acylation reactions. nih.gov

Sodium Acetate: Sodium acetate, the salt of a weak acid and a strong base, typically functions as a base in organic reactions. In the context of acetoacetylation, it can act as a proton scavenger. By deprotonating the intermediate formed after the nucleophilic attack of morpholine on the acylating agent, it helps to drive the reaction forward. This is particularly relevant in reactions involving more reactive acylating agents like acetoacetyl chloride, where scavenging the HCl byproduct is necessary.

Mechanistic Pathways of this compound Formation

Understanding the mechanistic pathways is crucial for optimizing the synthesis of this compound. The formation of this β-keto amide from common precursors like β-keto esters and secondary amines involves key intermediates and reaction steps.

Enamine Intermediates in Amide Synthesis

The reaction between a secondary amine, such as morpholine, and a carbonyl compound containing α-hydrogens, like ethyl acetoacetate, can proceed through an enamine intermediate. masterorganicchemistry.comwikipedia.org An enamine is formed by the condensation of the secondary amine with the ketone carbonyl group of the β-keto ester. youtube.com

The formation of the enamine begins with the nucleophilic attack of the morpholine nitrogen on the ketone carbonyl carbon of ethyl acetoacetate. This is followed by dehydration, typically under acid catalysis, to form the C=C double bond of the enamine, which is in conjugation with the ester group and the nitrogen lone pair. This enamine is a key reactive intermediate. chemistrysteps.com

Influence of Reaction Conditions on Product Yield and Selectivity

The synthesis of this compound is most commonly achieved through the acylation of morpholine with diketene. This reaction is known to be energetic and exothermic, making the control of reaction conditions paramount to achieving high product yield and selectivity. biomedress.com Key parameters influencing the outcome include temperature, solvent, and the stoichiometry of the reactants.

Solvent: The choice of an inert solvent is crucial. Solvents must be inert with respect to the highly reactive diketene. google.com Aprotic solvents such as toluene, benzene (B151609), acetone, and dioxane are often employed to facilitate the reaction while helping to dissipate heat. biomedress.comgoogle.com The solubility of the resulting this compound in the chosen solvent, particularly at different temperatures, can also be leveraged for purification, as the product may precipitate upon cooling, allowing for easy isolation.

Stoichiometry and Reagent Addition: The molar ratio of morpholine to diketene is a key factor. While a 1:1 stoichiometric ratio is theoretically required, industrial processes may use a slight excess of one reactant to ensure the complete conversion of the other. The method of addition is also a critical control point; typically, diketene is added slowly and in small portions to a solution of the amine (morpholine) in the inert solvent. google.com This controlled addition allows for better management of the reaction's temperature and prevents a rapid, potentially violent, reaction. google.com

The following table illustrates the hypothetical influence of different reaction conditions on the synthesis of this compound, based on general principles of amine acylation with diketene.

| Temperature (°C) | Solvent | Addition Method | Hypothetical Yield (%) | Selectivity |

|---|---|---|---|---|

| 0–10 | Toluene | Slow, controlled addition of diketene | 95-99% | High |

| 25 (Ambient) | Toluene | Slow, controlled addition of diketene | 90-95% | High |

| 50 | Toluene | Slow, controlled addition of diketene | 80-85% | Moderate (risk of byproducts) |

| 25 (Ambient) | None (Solvent-free) | Very slow, portion-wise addition of diketene with efficient cooling | >98% | High (if exotherm is controlled) |

| 25 (Ambient) | Toluene | Rapid addition of diketene | <80% | Low (significant byproduct formation) |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound via the reaction of morpholine and diketene can be evaluated through the lens of green chemistry principles, offering significant advantages over traditional multi-step amide synthesis routes. acs.orgnih.gov

Atom Economy: This synthesis is a prime example of a highly atom-economical reaction. greenchemistry-toolkit.org The reaction is an addition reaction where all atoms from the reactants, morpholine (C₄H₉NO) and diketene (C₄H₄O₂), are incorporated into the final product, this compound (C₈H₁₃NO₃). This results in a theoretical atom economy of 100%, a key goal of green chemistry that minimizes waste at the molecular level. acs.org

Solvent Selection and Solvent-Free Conditions: While inert solvents are traditionally used to control the reaction exotherm, a greener approach involves either selecting more environmentally benign solvents or performing the reaction under solvent-free conditions. nih.govresearchgate.net Replacing hazardous solvents like benzene with alternatives such as toluene or exploring solvent-free synthesis minimizes waste and reduces environmental impact. A solvent-free approach, if thermally managed, represents the ideal green solution by eliminating solvent use entirely.

Energy Efficiency: The reaction is typically conducted at or near ambient temperatures, minimizing energy consumption. nih.gov The inherent exothermicity of the reaction means that energy input is not required; rather, energy removal (cooling) is the primary consideration. This aligns with the principle of designing for energy efficiency. nih.gov

Waste Prevention: As a high-yield addition reaction with 100% atom economy, the synthesis generates little to no waste or byproducts. acs.org This adherence to the first principle of green chemistry—waste prevention—makes it a more sustainable process compared to condensation reactions that generate stoichiometric byproducts (like water or salts) that require removal and disposal. nih.gov

Use of Catalysis: While the reaction between morpholine and diketene proceeds efficiently without a catalyst due to the high reactivity of the starting materials, the broader field of amide synthesis is increasingly moving towards catalytic methods to avoid the use of stoichiometric activating agents that generate significant waste. nih.govnih.gov For this specific synthesis, the inherent efficiency of the uncatalyzed pathway already aligns well with green principles.

Scale-Up Considerations and Industrial Synthesis Research

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, primarily related to the management of the reaction's high exothermicity and the handling of the reactive intermediate, diketene. amarequip.com

Heat Management: The primary concern during scale-up is heat removal. amarequip.com As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Industrial-scale reactors must be equipped with high-efficiency cooling systems, such as external jackets or internal cooling coils, to maintain the desired temperature and prevent a runaway reaction. amarequip.com Calculating the adiabatic temperature rise is a crucial safety step to understand the worst-case scenario if cooling were to fail. amarequip.com

Mixing and Reagent Addition: Ensuring homogenous mixing within a large reactor is essential to prevent the formation of localized hot spots and to ensure consistent product quality. amarequip.com The addition of diketene must be precisely controlled. In an industrial setting, this is accomplished by adding the reagent subsurface at a slow, predetermined rate, allowing the cooling system to manage the heat generated continuously.

Process Safety and Control: Diketene is a reactive and thermally unstable compound, requiring careful handling and storage. Industrial processes must incorporate robust safety protocols. Real-time monitoring of temperature, pressure, and flow rates is critical. researchgate.net Automated control systems can adjust reagent addition rates or cooling to maintain the reaction within safe operating parameters. amarequip.com Pressure relief systems are also a standard safety feature on reactors used for such exothermic processes. amarequip.com

Downstream Processing: At an industrial scale, purification strategies shift away from laboratory techniques like chromatography. For this compound, purification would likely involve crystallization from the reaction solvent or a suitable anti-solvent, followed by filtration and drying. The process would be optimized to maximize product recovery and purity while minimizing solvent waste, which might be recycled back into the process.

Chemical Reactivity and Transformation Studies of N Acetoacetylmorpholine

Reactivity of the Acetoacetyl Moiety

The acetoacetyl group, a β-dicarbonyl system, is the primary source of the molecule's diverse reactivity. It imparts both nucleophilic and electrophilic characteristics to the compound.

Keto-Enol Tautomerism Dynamics

Like other β-dicarbonyl compounds, N-Acetoacetylmorpholine exists as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form. frontiersin.orgmasterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. calstate.educalstate.edu The equilibrium between these two forms is a crucial aspect of the compound's reactivity, as the enol or its corresponding enolate is often the reactive species. masterorganicchemistry.com

The position of this equilibrium is influenced by several factors, most notably the solvent. calstate.edu According to Meyer's Rule, for many β-dicarbonyl compounds, the keto form is generally favored in more polar solvents. calstate.educalstate.edu Other factors that can influence the keto-enol ratio include the potential for intramolecular hydrogen bonding, which can stabilize the enol form. masterorganicchemistry.com

| Factor | Influence on Equilibrium | Description |

| Solvent Polarity | Shifts equilibrium | An increase in solvent polarity generally favors the more polar keto tautomer. calstate.educalstate.edu |

| Intramolecular H-Bonding | Stabilizes enol form | The hydroxyl group of the enol can form a hydrogen bond with the nearby amide carbonyl oxygen, creating a stable six-membered ring-like structure. masterorganicchemistry.com |

| Conjugation | Stabilizes enol form | The C=C double bond of the enol form can be in conjugation with the carbonyl group, which provides additional stability. masterorganicchemistry.com |

Nucleophilic and Electrophilic Characteristics

The acetoacetyl moiety confers a dual reactivity profile to this compound. allen.inbyjus.com

Nucleophilic Character: The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a resonance-stabilized enolate anion. This enolate is a potent carbon-centered nucleophile, capable of attacking various electrophiles to form new carbon-carbon bonds. smolecule.comresearchgate.net Research has demonstrated the nucleophilic nature of this compound in reactions with sulfenic acid derivatives. rsc.org

Electrophilic Character: The two carbonyl carbons within the acetoacetyl group are themselves electrophilic centers. They are susceptible to attack by strong nucleophiles.

A study comparing the reactivity of various linear C-nucleophiles highlighted the nucleophilic capability of this compound.

| Compound | Type | Observed Rate Constant (kobs) min⁻¹ |

| N-methylacetoacetamide | β-Ketoamide | 0.4 |

| N-phenylacetoacetamide | β-Ketoamide | 1.5 |

| N,N-diethylacetoacetamide | β-Ketoamide | 0.05 |

| This compound | β-Ketoamide | 0.06 rsc.org |

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound is generally stable. The nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, forming an amide linkage. This delocalization significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted morpholine.

The most significant reaction involving this part of the molecule is the hydrolysis of the amide bond. Under acidic or basic conditions, the amide can be cleaved to yield morpholine and acetoacetic acid (which may subsequently decarboxylate). smolecule.com

Participation in Key Organic Reactions

The unique reactivity of the acetoacetyl group allows this compound to serve as a key building block in several important organic reactions.

Michael Addition Reactions

As a compound with an active methylene (B1212753) group, this compound can act as a Michael donor in Michael addition reactions. smolecule.com This reaction involves the 1,4-conjugate addition of its nucleophilic enolate form to α,β-unsaturated carbonyl compounds, known as Michael acceptors. researchgate.netnih.gov The reaction, typically catalyzed by a base, is a powerful method for forming carbon-carbon bonds. researchgate.net

The general mechanism proceeds as follows:

A base abstracts a proton from the α-carbon of this compound to form a nucleophilic enolate.

The enolate attacks the β-carbon of the α,β-unsaturated acceptor.

A subsequent protonation step yields the final addition product.

| Reaction Type | Role of this compound | Potential Reaction Partners (Michael Acceptors) |

| Michael Addition | Michael Donor | Acrylonitrile, Methyl acrylate (B77674), Acrylamide, Vinyl ketones |

Condensation Reactions

This compound can participate in condensation reactions with aldehydes and ketones. smolecule.com A notable example is the Knoevenagel condensation, where the active methylene group reacts with a carbonyl compound to form a new C=C double bond.

A patented process describes the reaction of this compound with 4-hydroxybenzaldehyde (B117250) in the presence of a piperidine (B6355638) catalyst to produce a cinnamic acid amide derivative. google.com

| Reaction Component | Chemical Name | Role |

| Substrate 1 | This compound | Active Methylene Compound |

| Substrate 2 | 4-hydroxybenzaldehyde | Aldehyde |

| Catalyst | Piperidine | Base Catalyst |

| Solvent | Acetonitrile | Reaction Medium |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| Morpholine |

| Acetoacetic acid |

| 4-hydroxybenzaldehyde |

| Piperidine |

| Acetonitrile |

| Diethanolamine |

| Diethylene glycol |

| Ammonia |

| N-decanoylmorpholine |

| Acetylacetone |

| N-methylacetoacetamide |

| N-phenylacetoacetamide |

| N,N-diethylacetoacetamide |

| Acrylonitrile |

| Methyl acrylate |

| Acrylamide |

| Vinyl ketones |

| Cinnamic acid amide derivative |

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds due to the presence of a reactive 1,3-dicarbonyl moiety. This structural feature allows it to participate in a range of condensation and cyclization reactions.

One of the most significant applications is in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. The Biginelli reaction, for instance, synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound. wikipedia.orgyoutube.com this compound, as a β-keto amide, is a suitable substrate for this reaction, analogous to the use of cellulose (B213188) acetoacetate (B1235776) in similar transformations. nih.gov This reaction pathway offers a direct route to functionalized pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. heteroletters.orgorientjchem.orgbibliotekanauki.pl

Another key cyclization pathway is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org The ketone and adjacent active methylene group within this compound make it a potential candidate for this reaction, enabling the construction of thiophene (B33073) rings bearing a morpholinoformyl group. psu.eduderpharmachemica.com

Furthermore, this compound can be utilized in the synthesis of substituted pyridone derivatives. uni-wuerzburg.desemanticscholar.org Pyridones are an important class of heterocycles found in numerous pharmaceuticals. scielo.org.mx General synthetic strategies often employ β-keto amides, which undergo cyclocondensation with various reagents to form the pyridone ring. organic-chemistry.org

Table 1: Potential Cyclization Reactions of this compound

| Reaction Name | Heterocyclic Product | Required Co-reagents | Relevant Findings |

| Biginelli Reaction | Dihydropyrimidinone | Aryl aldehyde, Urea/Thiourea | A multicomponent reaction ideal for creating functionalized pyrimidines. wikipedia.orgnih.gov |

| Gewald Synthesis | Aminothiophene | α-Cyanoester, Elemental Sulfur, Base | Forms highly substituted thiophenes in a one-pot synthesis. wikipedia.orgorganic-chemistry.orgarkat-usa.org |

| Pyridone Synthesis | 2-Pyridone | Varies (e.g., cyanoacetamide, malononitrile) | A versatile method for producing a key heterocyclic scaffold. scielo.org.mxorganic-chemistry.org |

Studies on Functional Group Interconversions

The chemical versatility of this compound is further demonstrated by the selective transformation of its primary functional groups: the ketone and the amide. imperial.ac.uk These interconversions allow for the synthesis of a wider range of derivatives. vanderbilt.eduorganic-chemistry.org

The ketone carbonyl group can undergo reduction to form a secondary alcohol, yielding a 1-(morpholino)-3-hydroxybutane derivative. This transformation is typically achieved using hydride-based reducing agents. Conversely, the amide functional group is generally more stable but can be reduced to the corresponding tertiary amine under more forceful conditions, such as with lithium aluminum hydride, to produce 4-(3-aminobutyl)morpholine. imperial.ac.ukvanderbilt.edu These transformations highlight the potential for selective manipulation of the molecule's reactive sites.

Table 2: Key Functional Group Interconversions of this compound

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Amide | LiAlH₄, B₂H₆ | Tertiary Amine |

| Amide | Acid/Base, H₂O, Heat | Carboxylic Acid + Morpholine |

Reaction Kinetics and Thermodynamic Analysis

The reactivity of this compound has been quantified in several studies, providing insight into its reaction rates and thermodynamic properties.

In a study on nucleophilic reactions, the reaction of this compound with a specific dipeptide-sulfenic acid (dipeptide-SOH) was investigated. The observed rate constant (kₒₑₛ) for this reaction was determined to be 0.06 min⁻¹. rsc.org This provides a quantitative measure of its nucleophilicity in this context.

In the field of materials science, this compound (referred to as NHM) has been used as an interface-targeted additive in aqueous zinc-ion batteries. Research shows that its presence accelerates interfacial kinetics, which suppresses parasitic reactions and promotes uniform zinc deposition, ultimately enhancing battery durability. researchgate.netconsensus.appresearchgate.net

Thermodynamic analysis has also been applied to systems containing this compound. In the context of zinc-ion batteries, a thermodynamic model was developed to simulate speciation and reaction equilibria, underscoring the compound's role in stabilizing the electrochemical interface. researchgate.net Additionally, synthesis studies have shown that the formation of this compound from its precursors is favored at elevated temperatures (150°C), suggesting the product is thermodynamically stable under these conditions. researchgate.net

Table 3: Kinetic Data for this compound

| Reaction System | Parameter | Value | Significance |

| Reaction with Dipeptide-SOH | Observed Rate Constant (kₒₑₛ) | 0.06 min⁻¹ | Quantifies the nucleophilic reactivity of the compound. rsc.org |

| Aqueous Zinc-Ion Batteries | Interfacial Kinetics | Accelerated | Improves battery performance and suppresses side reactions. researchgate.netconsensus.app |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of N-Acetoacetylmorpholine Derivatives

The design of this compound derivatives is driven by the goal of fine-tuning the molecule's chemical and physical properties for specific applications. Modifications can be targeted at either the morpholine (B109124) ring or the acetoacetyl moiety to alter characteristics such as reactivity, solubility, and interfacial behavior. For instance, this compound has been identified as a promising interface-targeted additive in aqueous zinc-ion batteries, a design driven by the need to suppress parasitic reactions and control zinc deposition. researchgate.netresearchgate.net

The synthesis of the parent compound, this compound, serves as the foundation for producing its derivatives. Common industrial methods involve the reaction of morpholine with either diketene (B1670635) or an acetoacetic acid ester. smolecule.comresearchgate.net One patented method describes reacting morpholine with diketene in a solvent like toluene (B28343) at 85–100°C, which can yield the product in over 93% after distillation. smolecule.com Another approach involves heating morpholine with acetoacetic acid methyl ester under reflux conditions, often using a catalyst. smolecule.com The synthesis of N,N-dialkylamides of acetoacetic acid, including this compound, can also be achieved by reacting the corresponding secondary amine with acetoacetic acid at elevated temperatures (around 180°C). researchgate.net

Derivatives are then created by using substituted starting materials or by further chemical modification of the parent compound. The exploration of different alkyl chain lengths and functional groups attached to the morpholine nitrogen has been a key strategy in developing derivatives with an optimal balance between hydrophobic and hydrophilic characteristics.

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Diketene Reaction | Morpholine, Diketene | Toluene solvent, 85–100°C, 6–12 hours | >93% | smolecule.com |

| Ester Aminolysis | Morpholine, Acetoacetic Acid Methyl Ester | Reflux in Toluene, DMAP catalyst | Not specified | smolecule.com |

| Acid Aminolysis | Morpholine, Acetoacetic Acid | 180°C | Not specified | researchgate.net |

Comparative Reactivity and Stability of Related Amides

The reactivity of this compound is best understood in the context of related acetoacetamide (B46550) structures. The nature of the substituents on the amide nitrogen—whether they are alkyl, aryl, or part of a heterocyclic ring like morpholine—profoundly influences the electronic environment and steric hindrance around the amide and ketone functional groups.

N-Alkyl and N,N-Dialkylacetoacetamides are structurally similar to this compound, with the key difference being the replacement of the morpholine ring with simpler alkyl groups. This change affects the steric load and the electron-donating properties of the nitrogen atom. molaid.com

A study comparing the reactivity of various nucleophiles with a dipeptide sulfenic acid found that this compound and N,N-diethylacetoacetamide exhibited similar reaction rates, with observed rate constants (kobs) of 0.06 min⁻¹ and 0.05 min⁻¹, respectively. rsc.org This suggests that, in this specific reaction, the cyclic nature of the morpholine substituent does not impart a significant difference in nucleophilic reactivity compared to two ethyl groups. The synthesis of N,N-dialkylamides of acetoacetic acid by reacting secondary amines with acetoacetic ester has been studied at various temperatures, indicating that these compounds are stable enough to be formed under heating. researchgate.net

| Compound | Class | Observed Rate Constant (kobs, min⁻¹) | Reference |

| This compound | N,N-Disubstituted Acetoacetamide | 0.06 | rsc.org |

| N,N-Diethylacetoacetamide | N,N-Dialkylacetoacetamide | 0.05 | rsc.org |

Acetoacetic acid anilides, such as acetoacetanilide (B1666496) (N-phenylacetoacetamide), introduce an aromatic ring as the N-substituent. nih.gov This fundamentally alters the amide's electronic properties compared to its alkyl-substituted counterparts. The phenyl group is electron-withdrawing, which can decrease the nucleophilicity of the amide nitrogen and influence the reactivity of the entire acetoacetyl moiety.

Acetoacetanilide is a stable, white crystalline solid under normal conditions. noaa.govwikipedia.org Its reactivity profile is characterized by the properties of both amides and ketones. nih.govnoaa.gov It is incompatible with strong reducing agents, which can generate flammable gases, and dehydrating agents that can convert the amide to a nitrile. nih.govnoaa.gov The anilide group itself can direct chemical reactions; for example, anilides can undergo palladium-catalyzed ortho-acetoxylation, where the amide group acts as a directing group to functionalize the C-H bond on the phenyl ring. acs.org This demonstrates a mode of reactivity not available to this compound or N,N-dialkylacetoacetamides.

| Property | This compound | Acetoacetanilide | Reference |

| IUPAC Name | 1-morpholin-4-ylbutane-1,3-dione | 3-oxo-N-phenylbutanamide | nih.govnih.gov |

| Molecular Formula | C₈H₁₃NO₃ | C₁₀H₁₁NO₂ | nih.govnih.gov |

| Molecular Weight | 171.19 g/mol | 177.20 g/mol | nih.govnih.gov |

| N-Substituent | Morpholino (Aliphatic, Cyclic) | Phenyl (Aromatic) | |

| Key Reactivity | Nucleophilic addition, Condensation | Electrophilic Aromatic Substitution, Directed C-H activation | smolecule.comacs.org |

| Stability | Generally stable | Stable under most conditions, sensitive to prolonged air exposure | noaa.govnih.gov |

Influence of Substituent Effects on Reactivity and Electronic Structure

Substituent effects are critical in modulating the reactivity and electronic properties of this compound and its analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, impacting reaction rates and mechanisms. nih.gov

For aryl amides like acetoacetanilide, substituents on the phenyl ring can significantly influence reactivity. EDGs would increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, while EWGs would have the opposite effect. nih.gov In this compound, the morpholine ring itself is considered a weakly electron-donating group due to the nitrogen atom, but its structure is fixed. Modifications would involve creating derivatives with substituents on the morpholine ring itself.

These electronic effects also govern the molecule's interaction with other species. For example, in a series of benzofuranquinone inhibitors, the incorporation of electron-withdrawing ester or acid substituents was found to be detrimental to their biological activity, whereas other groups retained or enhanced it, highlighting a clear structure-activity relationship based on substituent electronics. psu.edu

Computational Prediction of Derivative Properties and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of this compound derivatives before their synthesis, saving time and resources. Methods like Density Functional Theory (DFT) are used to model molecular structures and predict their behavior. researchgate.net

Recent research on aqueous zinc-ion batteries has employed DFT calculations to elucidate the role of this compound as an electrolyte additive. researchgate.netresearchgate.net These studies show that computational models can predict how the molecule adsorbs onto an electrode surface, modifies the electrical double layer structure, and suppresses parasitic reactions by creating a water-poor environment at the interface. researchgate.net The preferential adsorption and uniform deposition promoted by the molecule, as predicted by these models, are key to inhibiting dendrite growth. researchgate.net

Furthermore, computational methods can be used to determine the electronic structure of derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter that relates to the molecule's stability and reactivity. Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties and understand charge transfer characteristics within the molecule. nih.gov These computational insights are invaluable for the rational design of new derivatives with tailored electronic properties and reactivity.

| Computational Method | Predicted Property / Application | Relevance to Derivatives | Reference |

| Density Functional Theory (DFT) | Adsorption energy, Interfacial structure, Ion transport behavior | Predicting performance as additives, surface modifiers | researchgate.netresearchgate.net |

| DFT / TD-DFT | HOMO/LUMO energies, Electronic bandgap, Charge transfer | Designing derivatives with specific electronic and optical properties | nih.gov |

| Molecular Dynamics (MD) | Solvation structure, Diffusion coefficients | Understanding solubility and behavior in different media | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for the structural determination of N-Acetoacetylmorpholine. The analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.net The compound's existence as a mixture of keto and enol tautomers in solution is a key feature that influences its NMR spectra.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the morpholine (B109124) ring and the acetoacetyl group. The chemical shifts are influenced by the electronic environment of each proton. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). orgchemboulder.comnetlify.app

The morpholine ring protons typically appear as two multiplets in the 3.5-3.8 ppm region. These correspond to the two sets of methylene (B1212753) (CH₂) groups—those adjacent to the nitrogen atom and those adjacent to the oxygen atom. The protons of the acetoacetyl moiety give rise to distinct signals. The methyl (CH₃) protons of the acetyl group typically appear as a sharp singlet around 2.2 ppm. The methylene (CH₂) protons situated between the two carbonyl groups are acidic and their signal appears around 3.4 ppm in the keto form. In the enol tautomer, a vinylic proton signal would be observed, and the methylene signal would decrease in intensity. google.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Acetyl group) | ~2.2 | Singlet | 3H |

| -CH₂- (Keto-Methylene) | ~3.4 | Singlet | 2H |

| -CH₂-N- (Morpholine) | ~3.6 | Multiplet | 4H |

| -CH₂-O- (Morpholine) | ~3.7 | Multiplet | 4H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom produces a unique signal. oregonstate.edu The carbonyl carbons of the amide and ketone groups are significantly deshielded and appear far downfield. The carbons of the morpholine ring appear in the typical range for aliphatic ethers and amines, while the acetyl group carbons have characteristic shifts. oregonstate.eduscribd.com

The amide carbonyl carbon is expected around 165 ppm, while the ketone carbonyl carbon appears further downfield, typically above 200 ppm. The methylene carbons of the morpholine ring adjacent to nitrogen are found at a different chemical shift than those adjacent to oxygen, usually in the 42-67 ppm range. The acetyl methyl carbon gives a signal in the upfield region, around 30 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Acetyl group) | ~30 |

| -CH₂-N- (Morpholine) | ~42-46 |

| -CH₂- (Keto-Methylene) | ~55 |

| -CH₂-O- (Morpholine) | ~67 |

| C=O (Amide) | ~165 |

| C=O (Ketone) | ~205 |

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C spectra, especially for complex molecules. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, a COSY spectrum would show correlations between the signals of the adjacent methylene protons within the morpholine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, it would show a cross-peak between the morpholine proton signal at ~3.7 ppm and the corresponding carbon signal at ~67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for establishing the connectivity between different functional groups. libretexts.org In the case of this compound, HMBC would show a correlation from the acetyl methyl protons (~2.2 ppm) to the ketone carbonyl carbon (~205 ppm) and the amide carbonyl carbon (~165 ppm). It would also show correlations from the morpholine protons adjacent to the nitrogen (~3.6 ppm) to the amide carbonyl carbon, thus confirming the link between the morpholine ring and the acetoacetyl group. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.com The two methods are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

The experimental IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The amide C=O stretch typically appears in the region of 1640-1680 cm⁻¹, while the ketone C=O stretch is observed at a higher frequency, around 1715 cm⁻¹. Other key peaks include the C-N stretching vibration of the tertiary amide and the characteristic C-O-C asymmetric stretch of the morpholine ring's ether linkage, which appears as a strong band around 1115 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. orgchemboulder.com

In the Raman spectrum, the symmetric vibrations are often more intense. The C=O stretching vibrations are also visible, though their relative intensities may differ from the IR spectrum. The vibrations of the carbon backbone and ring deformation modes in the fingerprint region (below 1500 cm⁻¹) provide a unique pattern for the molecule. researchgate.net

Table 3: Key Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O Stretch (Ketone) | ~1715 | ~1715 | Strong (IR), Medium (Raman) |

| C=O Stretch (Amide I) | ~1650 | ~1650 | Strong (IR), Medium (Raman) |

| C-N Stretch (Amide III) | ~1440 | ~1440 | Medium |

| C-O-C Stretch (Ether) | ~1115 | ~1115 | Strong (IR), Weak (Raman) |

To gain a deeper understanding of the vibrational modes, theoretical calculations are often performed. Methods such as Density Functional Theory (DFT), often using the B3LYP functional, are employed to calculate the optimized geometry and vibrational frequencies of the molecule. researchgate.netnih.gov

The construction of theoretical IR and Raman spectra involves computing the harmonic vibrational frequencies and their corresponding intensities. gaussian.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with the experimental data. semanticscholar.org By comparing the scaled theoretical spectra with the experimental IR and Raman spectra, a detailed and reliable assignment of each observed band to a specific molecular vibration can be achieved. This process helps to resolve ambiguities in the assignment of complex spectral regions and provides a complete vibrational analysis of the molecule. biocrick.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₈H₁₃NO₃ and a monoisotopic mass of 171.089543 Da. chemspider.comncats.io

Upon ionization in a mass spectrometer, the this compound molecule can fragment in predictable ways, providing valuable structural information. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways could include the loss of the acetoacetyl group or portions of the morpholine ring. The stability of the resulting fragment ions dictates the observed peaks in the mass spectrum, with more stable ions yielding more intense signals. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for analyzing volatile compounds like this compound. researchgate.net In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. ekb.eg As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. researchgate.net

This technique has been utilized in the structural confirmation of this compound. biomedress.comresearchgate.net The resulting mass spectrum can be compared to spectral libraries for identification. researchgate.net The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, allowing for its unambiguous identification. msu.edu

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column Type | Capillary Column |

| Injector Temperature | 250 °C |

| Ionization Energy | 70 eV |

| Mass Range (m/z) | 40-450 |

This table presents typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar compounds. ekb.eg

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another hybrid technique that pairs the separation power of HPLC with the sensitive detection of mass spectrometry. mpi-bremen.de This is particularly useful for compounds that are not sufficiently volatile for GC-MS. researchgate.net The HPLC system separates the components of a mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer's ion source. mpi-bremen.de

HPLC-MS has been employed for the structural analysis of this compound. biomedress.comresearchgate.net Common ionization techniques for HPLC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ub.edu ESI is a soft ionization technique that often preserves the molecular ion, providing clear molecular weight information. ub.edu The high-resolution capabilities of some mass analyzers can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. ub.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Several suppliers specify a purity of over 98%, often determined by HPLC. biocrick.comchemicalbook.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov

For the analysis of morpholine-containing compounds, reversed-phase HPLC is commonly used. ijpsdronline.com A C18 column is a frequent choice for the stationary phase, offering good separation for moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be quantified.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV |

This table outlines a general HPLC method that can be adapted for the purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for preliminary purity checks. rsc.orgrochester.edu In the synthesis of related compounds, TLC has been used to confirm the consumption of starting materials. google.comgoogle.com

A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the adsorbent. youtube.com The position of the spots is visualized, often using UV light. psu.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. rochester.edu

Table 3: TLC for Reaction Monitoring

| Application | Description |

|---|---|

| Starting Material Check | Confirms the presence and Rf of the initial reactants. |

| Reaction Progress | Shows the appearance of the product spot and the disappearance of reactant spots over time. |

| Completion Check | Indicates the complete consumption of the starting material. |

This table illustrates the use of TLC in monitoring the synthesis of this compound. youtube.com

X-ray Crystallography for Solid-State Structure Determination

While search results confirm the use of various spectroscopic and chromatographic methods for this compound, no specific studies detailing its solid-state structure determination by X-ray crystallography were found. This technique, however, would be the definitive method for elucidating the precise three-dimensional arrangement of atoms in the crystalline state, providing accurate bond lengths, bond angles, and conformational details.

Theoretical and Computational Chemistry Studies of N Acetoacetylmorpholine

Computational chemistry provides powerful tools for investigating the molecular properties and behavior of N-Acetoacetylmorpholine from a theoretical perspective. cuny.edu These methods, rooted in quantum mechanics, allow for the detailed exploration of electronic structure, molecular interactions, and dynamic behavior that are often difficult to probe experimentally. cuny.educhemrxiv.org

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The reactivity of the acetoacetyl moiety makes N-Acetoacetylmorpholine a key intermediate in various synthetic pathways.

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds. uobaghdad.edu.iq The presence of both a β-dicarbonyl system and an amide functionality allows for a range of cyclization reactions. For instance, it can be used in the synthesis of pyridines, pyrimidines, and pyrazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis of these heterocyclic systems often involves condensation reactions with various dinucleophiles. A general representation of such a reaction is the condensation of this compound with a binucleophilic reagent, leading to the formation of a heterocyclic ring.

For example, the reaction of this compound with hydrazines can yield pyrazole (B372694) derivatives, while its reaction with amidines can produce pyrimidine (B1678525) structures. These reactions are fundamental in the construction of compound libraries for drug discovery. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Heterocyclic System | Reactant |

|---|---|

| Pyrazole Derivatives | Hydrazines |

| Pyrimidine Derivatives | Amidines |

This table is generated based on general reactions of acetoacetyl compounds and is for illustrative purposes.

This compound plays a role in the facilitation of complex structure formation, primarily through its participation in Michael addition reactions and multicomponent reactions (MCRs). nsf.govnih.govresearchgate.netresearchgate.net The active methylene (B1212753) group within the acetoacetyl moiety is a potent nucleophile that can undergo Michael addition to α,β-unsaturated compounds, leading to the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. nsf.govnih.govresearchgate.netresearchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.govnih.govrsc.org While specific examples detailing this compound in MCRs are not extensively documented in readily available literature, compounds with similar acetoacetyl functionality are known to be effective substrates in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, suggesting the potential of this compound in similar transformations to create complex, polyfunctionalized molecules in an efficient manner. nih.gov

Integration into Polymer Chemistry

The acetoacetyl group in this compound provides a reactive handle that can be utilized in polymer chemistry to create materials with specialized properties.

While direct polymerization of this compound is not commonly reported, it can be conceptualized as a functional monomer or a modifying agent for existing polymers. cmu.edunih.govspecificpolymers.comtechnochemical.com Monomers containing acetoacetyl groups, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), are well-known in the production of specialty polymers. researchgate.netgoogle.com These polymers, featuring pendant acetoacetyl groups, are used in a variety of applications, including coatings, adhesives, and resins. google.com The acetoacetyl functionality allows for post-polymerization modifications and crosslinking reactions. scribd.com

Polymers with pendant acetoacetyl groups can be synthesized through the copolymerization of an acetoacetyl-functionalized monomer with other vinyl monomers. google.com This approach allows for the precise incorporation of the desired functionality into the polymer backbone.

Table 2: Potential Monomers for Specialty Polymers with Acetoacetyl Functionality

| Monomer Name | Chemical Formula |

|---|---|

| Acetoacetoxyethyl methacrylate (AAEM) | C10H14O5 |

| Acetoacetoxyethyl acrylate (B77674) (AAEA) | C9H12O5 |

This table lists common acetoacetyl-functionalized monomers and is for illustrative purposes.

The incorporation of acetoacetyl groups into polymer chains can significantly enhance the thermal stability and mechanical properties of the resulting materials. mdpi.comsemanticscholar.orgresearchgate.nettaylorfrancis.com This is primarily achieved through crosslinking reactions. The acetoacetyl group can react with a variety of crosslinking agents, such as diamines, isocyanates, and metal ions, to form a stable three-dimensional polymer network. researchgate.netscribd.com

This crosslinked structure restricts the movement of polymer chains, leading to an increase in the glass transition temperature (Tg) and improved thermal stability. nih.govmdpi.comresearchgate.net The enhanced network also contributes to improved mechanical properties, such as increased tensile strength, modulus, and hardness. mdpi.com For instance, the reaction between the acetoacetyl groups on different polymer chains and a diamine crosslinker forms stable enamine linkages, resulting in a durable and robust material. scribd.com

Table 3: Crosslinking Reactions of Acetoacetylated Polymers

| Crosslinking Agent | Resulting Linkage | Effect on Properties |

|---|---|---|

| Diamines | Enamine | Increased thermal and mechanical stability |

| Isocyanates | Urethane-like | Enhanced hardness and chemical resistance |

This table is generated based on known reactions of acetoacetyl groups in polymers and is for illustrative purposes.

Novel Applications in Energy Storage Systems

The exploration of novel materials for energy storage systems is a rapidly growing field of research. While there is no direct evidence in the reviewed literature of this compound being used in energy storage applications, the chemical functionalities present in the molecule, namely the morpholine (B109124) ring and the acetoacetamide (B46550) group, are found in compounds investigated for such purposes.

Morpholine derivatives have been studied as electrolyte additives in high-voltage lithium-ion batteries. researchgate.netosti.gov These additives can help to stabilize the electrolyte and improve battery performance by scavenging harmful species that can degrade the electrolyte and electrode surfaces. For example, 4-(Trimethylsilyl) morpholine has been shown to prevent the hydrolysis of the lithium salt in the electrolyte, leading to improved capacity retention. researchgate.net

Furthermore, organic compounds containing carbonyl and amide functionalities are being explored as electrode materials and electrolyte components in various battery and supercapacitor systems. researchgate.netresearchgate.netmdpi.com These functional groups can participate in redox reactions or influence ion transport, which are crucial for energy storage. While speculative, the combination of the stable morpholine ring and the electrochemically active acetoacetyl group could potentially make this compound or its derivatives interesting candidates for future research in the field of energy storage. mdpi.comcsic.es

Electrolyte Additive in Aqueous Zinc-Ion Batteries (AZIBs)

Modification of the Electrical Double Layer

Research has demonstrated that this compound plays a crucial role in modifying the electrical double layer (EDL) at the zinc anode's surface. researchgate.net The EDL is a critical interface between the electrode and the electrolyte, and its structure significantly influences the electrochemical reactions occurring within the battery. The introduction of NHM into the electrolyte reconfigures this layer. researchgate.net This reconfiguration leads to an inner Helmholtz plane that is poor in water molecules. researchgate.net The displacement of water from this critical region is a key factor in mitigating the undesirable side reactions that commonly plague AZIBs. researchgate.net

Lowering of Interfacial Tension

A notable property of this compound is its ability to lower the interfacial tension between the zinc anode and the aqueous electrolyte. researchgate.net This reduction in tension facilitates a more uniform and stable interface. By modifying the surface energy, NHM helps to create conditions that are more favorable for smooth, even zinc deposition during the charging process. This effect is instrumental in preventing the formation of irregular zinc structures that can lead to battery failure. researchgate.net

Suppression of Parasitic Reactions and Dendrite Growth

A major obstacle in the development of practical zinc-ion batteries is the prevalence of parasitic reactions and the growth of zinc dendrites. researchgate.net Parasitic reactions, such as hydrogen evolution, consume the electrolyte and the anode, reducing the battery's efficiency and lifespan. Dendrites are needle-like zinc structures that can grow uncontrollably, piercing the separator and causing short circuits.

The use of this compound as an electrolyte additive has been shown to effectively suppress these detrimental processes. researchgate.net By creating a water-deficient inner Helmholtz plane, NHM inhibits the parasitic reactions that are dependent on the presence of water at the anode surface. researchgate.net Furthermore, the modified interface and improved zinc-ion deposition kinetics fostered by NHM contribute to a more uniform plating of zinc, which effectively hinders the formation and growth of dendrites. researchgate.net

Enhancement of Cycling Performance and Stability of Zn Anodes

The culmination of the aforementioned benefits is a significant enhancement in the cycling performance and stability of zinc anodes in AZIBs. researchgate.net The suppression of parasitic reactions and dendrite growth leads to a more durable and reliable anode. As a result, batteries containing the this compound additive demonstrate impressive long-term cycling stability. researchgate.net

Research findings have highlighted the remarkable durability of zinc anodes in the presence of NHM, with stable plating and stripping processes exceeding 3800 hours. researchgate.net Furthermore, these anodes have demonstrated steady cycling for 400 hours even at a high depth of discharge of 60%. researchgate.net In a full cell configuration with an NH4V4O10 cathode, the addition of NHM resulted in a battery that retained 80% of its capacity after 1500 cycles. researchgate.net

The following table summarizes the key performance enhancements observed with the use of this compound as an electrolyte additive:

| Performance Metric | Result with this compound Additive |

| Plating/Stripping Durability | > 3800 hours |

| High Depth of Discharge Cycling (60%) | 400 hours |

| Capacity Retention (Zn/NH4V4O10 full cell) | 80% after 1500 cycles |

Applications in Medicinal Chemistry and Agrochemical Research

Pharmaceutical Development and Bioactive Molecule Synthesis

In the pharmaceutical sector, N-Acetoacetylmorpholine serves as a key precursor in the creation of various bioactive molecules. chemimpex.com Its chemical properties allow it to participate in a range of reactions, including Michael additions and condensation reactions, facilitating the synthesis of diverse heterocyclic compounds and other complex structures. smolecule.com This reactivity is harnessed by researchers to develop new therapeutic agents. chemimpex.comsmolecule.com

This compound is identified as a valuable intermediate in the development of analgesic (pain-relieving) and anti-inflammatory medications. chemimpex.com Its structural framework is incorporated into larger molecules designed to treat inflammation and pain. chemimpex.comnih.gov The synthesis of novel methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. nih.gov

The inherent biological activity of this compound makes it a compound of interest for the discovery of new drugs. smolecule.com Its potential as a pharmaceutical intermediate is actively explored in synthetic pathways aimed at producing novel bioactive compounds. The morpholine (B109124) ring is a common feature in many approved drugs, and its incorporation via precursors like this compound is a strategy in medicinal chemistry.

This compound has been utilized in research focused on the development of enzyme inhibitors. In one study, it was used as a building block to synthesize a series of benzofuranquinones, which were evaluated as inhibitors of human indoleamine 2,3-dioxygenase (IDO), an enzyme considered a target for cancer therapy. psu.edu The morpholino amide derivative, synthesized from this compound, retained a degree of inhibitory activity against the enzyme. psu.edu

Another area of research involves its reactivity as a nucleophile. A study investigating nucleophiles for targeting cysteine sulfenic acid, a post-translational modification in proteins that can affect enzyme activity, evaluated this compound. The research measured its reaction rate with a model dipeptide containing a sulfenic acid group. rsc.org

| Nucleophile | Observed Rate Constant (kobs, min⁻¹) |

| N-methylacetoacetamide | 0.4 |

| N-phenylacetoacetamide | 1.5 |

| N,N-diethylacetoacetamide | 0.05 |

| This compound | 0.06 |

This table presents the observed reaction rate constants of various nucleophiles, including this compound, with a dipeptide sulfenic acid, indicating its reactivity in this specific biochemical context. rsc.org

The β-ketoamide structure within this compound is capable of forming stable complexes with metal ions. This property is particularly relevant in designing chelating agents for biomedical applications.

This compound is specifically named as a ligand in the development of novel iron(III) complex compounds for the treatment and prevention of iron deficiency anemia. google.comgoogle.com Patents describe the creation of mononuclear iron(III)-β-ketoamide complexes that are designed to offer a therapeutic alternative to traditional iron(II) salts, which can have significant side effects. google.com These complexes, utilizing ligands like this compound, are intended for oral administration to treat conditions such as fatigue, paleness, and reduced concentration associated with anemia. google.comgoogle.com The goal is to create stable, well-defined iron compounds that can be effectively absorbed and utilized by the body to replenish iron stores and support the production of hemoglobin and red blood cells. google.comnih.gov

Complexation Chemistry in Biomedical Contexts

Agrochemical Development

In addition to its pharmaceutical applications, this compound serves as a key building block in the synthesis of agrochemicals. chemimpex.com It is used as an intermediate in the production of herbicides and pesticides, contributing to the development of products aimed at enhancing agricultural productivity. chemimpex.com While this compound itself is used in this field, a related compound, N-acetylmorpholine, is known as a primary raw material for synthesizing agricultural fungicides like enoylmorpholine and flumorpholine. chemicalbook.com

Research on Biological Interactions and Mechanisms

Studies of Enzyme Interactions and Mechanisms

The interaction of small molecules with enzymes is a cornerstone of drug discovery and molecular biology. Such interactions can modulate enzyme activity, providing therapeutic benefits or insights into metabolic pathways.